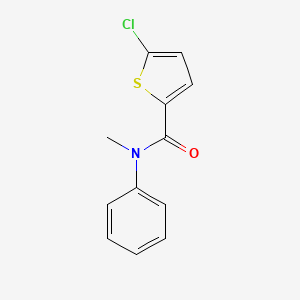
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as CYM-51010, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been suggested that it may act through the modulation of ion channels, particularly calcium channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease and ischemic stroke.
实验室实验的优点和局限性
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease and ischemic stroke. Additionally, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage. Finally, the development of novel analogs of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of compounds with even greater efficacy and reduced toxicity.
合成方法
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with isobutyric anhydride. Both methods have been reported to yield high purity and yield of the compound.
科学研究应用
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of Parkinson's disease and ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects, with studies indicating that it can reduce inflammation in models of neuroinflammation.
属性
IUPAC Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-14-9-5-4-8-13(14)10-15(19-16)17(21)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUBXISXABLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)
![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)